molecular formula C8H4F3N3O2 B13846144 5-Nitro-7-(trifluoromethyl)-1H-indaZole

5-Nitro-7-(trifluoromethyl)-1H-indaZole

Cat. No.: B13846144
M. Wt: 231.13 g/mol
InChI Key: YJXFWWFLCLJBEI-UHFFFAOYSA-N
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Description

5-Nitro-7-(trifluoromethyl)-1H-indaZole is a chemical compound that belongs to the class of nitroindazoles It is characterized by the presence of a nitro group (-NO2) at the 5th position and a trifluoromethyl group (-CF3) at the 7th position on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indaZole typically involves the nitration of 7-(trifluoromethyl)-1H-indaZole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-7-(trifluoromethyl)-1H-indaZole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-7-(trifluoromethyl)-1H-indaZole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

5-Nitro-7-(trifluoromethyl)-1H-indaZole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-7-(trifluoromethyl)-1H-indaZole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-7-(trifluoromethyl)-quinoline: Similar structure but with a quinoline ring instead of an indazole ring.

    5-Amino-2-chloro-4-nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but on a benzene ring with additional substituents.

Uniqueness

5-Nitro-7-(trifluoromethyl)-1H-indaZole is unique due to the specific positioning of the nitro and trifluoromethyl groups on the indazole ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups influences the compound’s reactivity and interactions with biological molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

5-nitro-7-(trifluoromethyl)-1H-indazole

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13)

InChI Key

YJXFWWFLCLJBEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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